CAS 108321-19-3 (TFA Salt) is the Preferred Chromogenic Substrate for Prolyl Aminopeptidase Assays Due to Defined Enzyme Kinetics
The compound's primary differentiation lies in its validated kinetic parameters as a substrate for prolyl aminopeptidase. The affinity of the enzyme for this specific substrate is quantifiable, with a reported Michaelis-Menten constant (Km) of 0.58 mM at 30°C and pH 7.0 [1]. This value provides a critical baseline for designing robust enzyme assays and comparing inhibitor potency. For context, while other peptidases may exhibit varying affinities for different p-nitroanilide substrates (e.g., a Km of 3 μM for lysyl-p-nitroanilide with a different enzyme [2]), this defined Km is specific to the prolyl aminopeptidase interaction with L-proline p-nitroanilide. This data enables users to calibrate experimental conditions for optimal signal-to-noise and linear reaction rates.
| Evidence Dimension | Enzyme Kinetics (Michaelis-Menten Constant, Km) |
|---|---|
| Target Compound Data | 0.58 mM (for prolyl aminopeptidase) |
| Comparator Or Baseline | 3 μM (for a different enzyme with lysyl-p-nitroanilide) |
| Quantified Difference | >190-fold difference in Km values, highlighting enzyme-substrate specificity. |
| Conditions | Prolyl aminopeptidase assay at 30°C, pH 7.0. |
Why This Matters
This defined Km allows for precise experimental design, ensuring that substrate concentration is optimized for either initial velocity measurements or high-sensitivity endpoint assays, a critical factor for reproducible enzyme research and inhibitor screening.
- [1] BRENDA Enzyme Database. (n.d.). KM Value [mM] for EC 3.5.1.101 with L-proline-p-nitroanilide. View Source
- [2] Microbiology Research. (1995). Side-by-Side view. Lysyl-p-nitroanilide hydrolysis. View Source
